Cas no 18296-44-1 (Valepotriate)

Valepotriates are a group of naturally occurring iridoid compounds primarily found in the Valeriana genus, known for their bioactive properties. These compounds exhibit sedative, anxiolytic, and muscle-relaxant effects, making them of interest in pharmacological research. Valepotriates are characterized by their unstable ester structures, which can degrade under heat or light, necessitating careful handling and storage. Their mechanism of action is thought to involve modulation of the GABAergic system. Due to their potential therapeutic applications, valepotriates are studied for use in herbal medicine and neuropharmacology. Analytical methods such as HPLC are commonly employed to quantify their presence in plant extracts.
Valepotriate structure
Valepotriate structure
商品名:Valepotriate
CAS番号:18296-44-1
MF:C22H30O8
メガワット:422.4688
MDL:MFCD00868024
CID:51000
PubChem ID:442436

Valepotriate 化学的及び物理的性質

名前と識別子

    • Valtrate
    • [(1S,6S,7aS)-4-(Acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
    • Valepotriate
    • VALTRATE(P)(PLEASE CALL)
    • HalazuchroMe B
    • tolterodine
    • ValepotriatuM
    • ValtratuM
    • VALTRATE(P)
    • (1S,7R)-4-Acetoxymethyl-6,7aα-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1α,6α-diol 1,6-bis(3-methylbutanoate)
    • [(7R,7As)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-o
    • Valtrato
    • Valtrats
    • L3JQ035X9B
    • [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
    • Valtrate [INN]
    • Valtrats [German]
    • Valtratum [INN-Latin]
    • Valtrato [INN-Spanish]
    • MEGxp0_000900
    • 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisova
    • VALTRATE [WHO-DD]
    • SCHEMBL1073699
    • EINECS 242-174-2
    • MFCD00868024
    • CHEMBL402061
    • V-2700
    • Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-6,7a-dihydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester, (1S-(1-alpha,6-alpha,7-beta,7a-alpha))-
    • MS-27416
    • HY-N0718
    • (1S,2'R,6S)-4-(acetoxymethyl)-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
    • AC-34887
    • CCRIS 5795
    • Butanoic acid, 3-methyl-, 1,1'-[(1S,2'R,6S,7aS)-4-[(acetyloxy)methyl]-6,7a-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diyl] ester
    • BDIAUFOIMFAIPU-KVJIRVJXSA-N
    • C09801
    • (1S,6S,7R,7aS)-4-[(Acetyloxy)methyl]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
    • (7S)-4-Acetoxymethyl-1,6,7,7a-tetrahydro-1alpha,6alpha-bis(isovaleroyl)cyclopent(c)pyran-7-spiro-2-oxiran
    • BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-.ALPHA.,6-.ALPHA,,7- .BETA.,7A-.ALPHA.))-
    • ACon0_000478
    • DTXSID501031053
    • AKOS015896850
    • [(1S,6S,7R,7aS)-4-(acetoxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
    • Baldrisedon
    • 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisovalerate
    • NS00051977
    • UNII-L3JQ035X9B
    • LMPR0102070015
    • 4-Acetoxymethyl-1,6,7,7a-tetrahydro-1,6-bis(isovaleryloxy)cyclopenta(c)pyran-7-spiro-2'-oxiran
    • VALTRATE [MART.]
    • CHEBI:9928
    • VALTRATE (MART.)
    • 3a,4-Dihydro-3,4-dihydroxyspiro(benzofuran-2(3H),2'-oxirane)-6-methanol 6-acetate 3,4-diisovalerate
    • Q27108520
    • CS-0009735
    • BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-alpha,6-.ALPHA,,7-beta,7A-alpha))-
    • 18296-44-1
    • Halazuchome B
    • Tri(deacyl)valtrate; 1,7-Bis-O-(3-methylbutanoyl), 11-Ac
    • DA-68523
    • MDL: MFCD00868024
    • インチ: 1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
    • InChIKey: BDIAUFOIMFAIPU-KVJIRVJXSA-N
    • ほほえんだ: O1C([H])([H])[C@@]21[C@]([H])(C([H])=C1C(C([H])([H])OC(C([H])([H])[H])=O)=C([H])O[C@]([H])([C@]21[H])OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 422.194068g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 11
  • どういたいしつりょう: 422.194068g/mol
  • 単一同位体質量: 422.194068g/mol
  • 水素結合トポロジー分子極性表面積: 101Ų
  • 重原子数: 30
  • 複雑さ: 765
  • 同位体原子数: 0
  • 原子立体中心数の決定: 4
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 422.5

じっけんとくせい

  • 色と性状: Oil
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 525.9±50.0 °C at 760 mmHg
  • フラッシュポイント: 226.5±30.2 °C
  • 屈折率: 1.528
  • PSA: 100.66000
  • LogP: 2.66210
  • じょうきあつ: No data available

Valepotriate セキュリティ情報

Valepotriate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N0718-1mg
Valepotriate
18296-44-1 99.40%
1mg
¥690 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S1999-1mg
Valepotriate
18296-44-1 99.38%
1mg
¥ 623 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S1999-25mg
Valepotriate
18296-44-1 99.38%
25mg
¥ 3390 2023-09-07
TRC
V096150-500mg
Valtrate
18296-44-1
500mg
$ 2955.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S1999-5 mg
Valepotriate
18296-44-1 97.29%
5mg
¥1815.00 2022-04-26
eNovation Chemicals LLC
D511497-100mg
Valepotriate
18296-44-1 ³98%
100mg
$425 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-473975-50 mg
Valtrate,
18296-44-1
50mg
¥4,137.00 2023-07-10
MedChemExpress
HY-N0718-20mg
Valepotriate
18296-44-1 99.93%
20mg
¥5710 2023-06-13
SHENG KE LU SI SHENG WU JI SHU
sc-473975A-500 mg
Valtrate,
18296-44-1
500MG
¥31,678.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83949-10MG
18296-44-1
10MG
¥6616.59 2023-01-06

Valepotriateに関する追加情報

Introduction to Valepotriate (CAS No. 18296-44-1)

Valepotriate, a compound with the chemical identifier CAS No. 18296-44-1, is a well-documented substance that has garnered significant attention in the field of pharmaceutical chemistry and pharmacology. This compound, derived from the roots of several plant species, particularly Aconitum napellus (monkshood), has been utilized for centuries in traditional medicine systems across various cultures. Its unique chemical structure and biological properties have made it a subject of extensive research, leading to promising applications in modern medicine.

The molecular composition of Valepotriate encompasses a complex blend of polyacetylenes and other bioactive derivatives. These components contribute to its multifaceted pharmacological effects, which include anti-inflammatory, analgesic, and sedative properties. Recent advancements in analytical chemistry have enabled a more precise characterization of its chemical profile, facilitating better understanding and utilization in therapeutic contexts.

In recent years, the interest in Valepotriate has been further fueled by its potential role in managing chronic pain conditions. Studies have demonstrated that Valepotriate can interact with various neurotransmitter systems, particularly those involving Substance P and bradykinin, which are key mediators of pain perception. This interaction has been explored in clinical trials as a potential alternative or adjunct therapy for patients suffering from neuropathic and arthritic pain.

Moreover, the anti-inflammatory properties of Valepotriate have been a focus of numerous research initiatives. Preclinical studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant in the context of chronic inflammatory diseases, where conventional treatments may have limited efficacy or undesirable side effects.

The sedative effects of Valepotriate have also been subjects of interest, particularly in the context of sleep disorders. Research suggests that Valepotriate can enhance GABAergic neurotransmission, leading to sedative and anxiolytic effects. This mechanism has been investigated as a potential treatment for insomnia and anxiety-related disorders, offering a natural alternative to synthetic sedatives.

One of the most intriguing aspects of Valepotriate is its ability to exhibit tissue-specific effects. Studies have shown that its pharmacological actions can be modulated by factors such as pH levels and enzymatic activity within different biological compartments. This property makes Valepotriate a promising candidate for targeted drug delivery systems, where its bioavailability and therapeutic efficacy can be optimized for specific clinical applications.

The synthesis and purification of Valepotriate have also seen significant advancements in recent years. Modern techniques in organic chemistry have enabled the development of more efficient synthetic routes, allowing for higher yields and purities of the compound. Additionally, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have become indispensable tools for characterizing its chemical structure and assessing its quality.

The pharmacokinetic profile of Valepotriate has been extensively studied to understand how it is absorbed, distributed, metabolized, and excreted by the body. These studies have revealed that Valepotriate exhibits moderate bioavailability upon oral administration but can be significantly enhanced when used in combination with certain excipients or delivery systems. This knowledge is crucial for developing formulations that maximize therapeutic outcomes while minimizing potential side effects.

In conclusion, Valepotriate (CAS No. 18296-44-1) represents a fascinating compound with diverse pharmacological applications. Its traditional roots combined with modern scientific exploration highlight its potential as a therapeutic agent in various medical conditions. As research continues to uncover new insights into its mechanisms of action and optimal utilization strategies, Valepotriate is poised to play an increasingly important role in contemporary medicine.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:18296-44-1)Valtrate
TB06681
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:18296-44-1)Valepotriate
A880860
清らかである:99%/99%
はかる:20mg/0.1ml
価格 ($):241.0/179.0